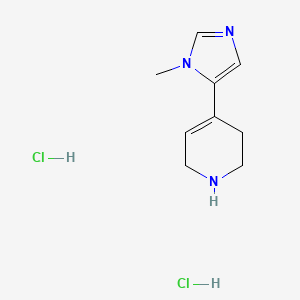

4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

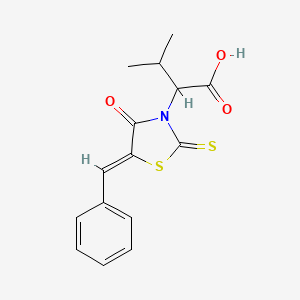

Molecular Structure Analysis

The molecular structure of similar compounds involves a 1-methyl-1H-imidazole group . The InChI code for one such compound is 1S/C5H9N3.2ClH/c1-8-4-7-3-5 (8)2-6;;/h3-4H,2,6H2,1H3;2*1H .

Physical And Chemical Properties Analysis

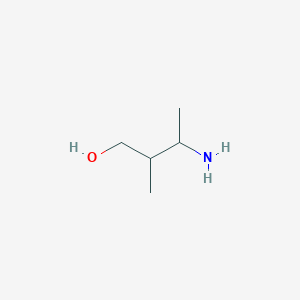

One similar compound, “(1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride”, has a molecular weight of 184.07 and a melting point of 258-260°C . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

- Nucleoside Phosphoramidite Activation : Gryaznov and Letsinger (1992) described the use of pyridine hydrochloride/imidazole, similar in structure to the compound , as an activating agent in the synthesis of oligonucleotides. This method is particularly useful for synthesizing oligonucleotide analogues containing sensitive substituents (Gryaznov & Letsinger, 1992).

- Tricyclic Compound Synthesis : Descours and Festal (1990) synthesized 1,2,3,4-Tetrahydropyrido[2',3':4,5]imidazo[1,2-a]pyrimidin-2-ones, a class of tricyclic compounds, starting from 3-amino-2-benzylaminopyridines, highlighting the utility of pyridine-based structures in organic synthesis (Descours & Festal, 1990).

Pharmaceutical Research

- Anticancer Agent Synthesis : Temple et al. (1987) explored the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are structurally related to the compound , for their potential as anticancer agents (Temple et al., 1987).

- 5-HT3 Antagonist Synthesis : Matsui et al. (1992) described the synthesis of 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists, highlighting the therapeutic potential of pyridine-imidazole compounds in medicinal chemistry (Matsui et al., 1992).

Material Science and Analytical Chemistry

- Molecular Structure Analysis : Aayisha et al. (2019) conducted experimental and theoretical studies on a molecule structurally similar to the compound , employing techniques like FT-IR, FT-Raman, and NMR, demonstrating the application of such compounds in detailed molecular analysis (Aayisha et al., 2019).

- Synthesis of Dihydropurines and Purines : Alves, Booth, and Proenç (1990) synthesized 5-Amino-4-(cyanoformimidoyl)-1H-imidazole, a compound related to the query chemical, as an intermediate for synthesizing 6-carbamoyl-1,2-dihydropurines and 6-carbamoylpurines, demonstrating the relevance in the synthesis of nucleotide analogs (Alves, Booth, & Proenç, 1990).

Safety and Hazards

For the similar compound “(1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride”, the safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

4-(3-methylimidazol-4-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-12-7-11-6-9(12)8-2-4-10-5-3-8;;/h2,6-7,10H,3-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASRMCPPSNSHQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone](/img/structure/B2974424.png)

![N-cyclopentyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2974428.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2974433.png)

![Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974436.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2974444.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2974445.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2974446.png)